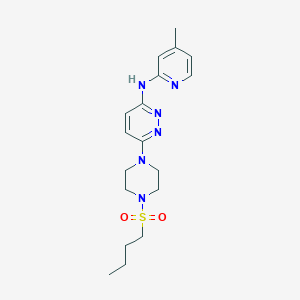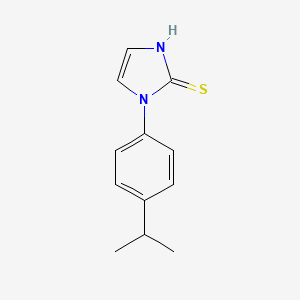
1-(4-isopropylphenyl)-1H-imidazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-isopropylphenyl)-1H-imidazole-2-thiol is a heterocyclic compound that features an imidazole ring substituted with a 4-isopropylphenyl group and a thiol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-isopropylphenyl)-1H-imidazole-2-thiol typically involves the reaction of 4-isopropylbenzaldehyde with an appropriate amine and a thiol source. One common method is the Kabachnik–Fields reaction, which involves the use of 4-isopropylbenzaldehyde, aniline, and diethyl phosphite under catalytic conditions . The reaction is carried out at room temperature and is solvent-free, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes. The use of heterogeneous catalysts such as nano Cu2O can enhance the efficiency and yield of the reaction . The process involves simple filtration or extraction procedures to isolate the product, avoiding the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
1-(4-isopropylphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form corresponding imidazolines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Imidazolines.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
1-(4-isopropylphenyl)-1H-imidazole-2-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-isopropylphenyl)-1H-imidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and other biochemical processes . These interactions can lead to antimicrobial effects by disrupting essential cellular functions in microorganisms.
Comparison with Similar Compounds
Similar Compounds
4-Isopropylphenol: A simpler phenolic compound with antimicrobial properties.
Diethyl (4-isopropylphenyl)phosphonates: Compounds with similar structural motifs used in antimicrobial research.
Phthalazine derivatives: Compounds with similar heterocyclic structures and biological activities.
Uniqueness
1-(4-isopropylphenyl)-1H-imidazole-2-thiol is unique due to the presence of both an imidazole ring and a thiol group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-(4-propan-2-ylphenyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-9(2)10-3-5-11(6-4-10)14-8-7-13-12(14)15/h3-9H,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNXQUYNBGGTMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=CNC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
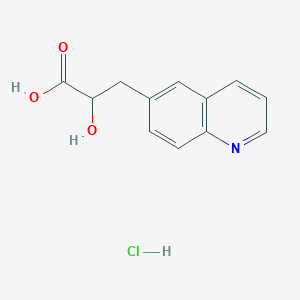
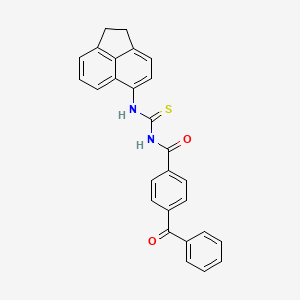
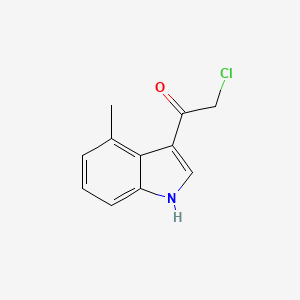
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2404852.png)
![2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid](/img/structure/B2404854.png)


![7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2404859.png)
![[(1R)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis[4-(trifluoromethyl)phenyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B2404860.png)
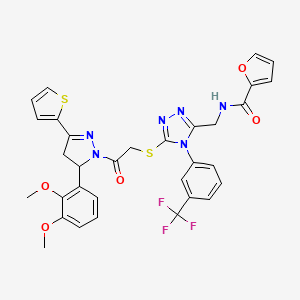
![5-(4-acetylpiperazin-1-yl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-nitrobenzamide](/img/structure/B2404862.png)
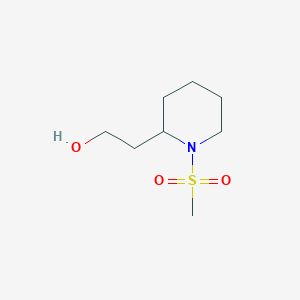
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2404867.png)
